molecular formula C20H23N3O2S B6332526 3-(Butylamino)-2-((4-methylphenyl)sulfonyl)-3-(phenylamino)prop-2-enenitrile CAS No. 1025297-19-1

3-(Butylamino)-2-((4-methylphenyl)sulfonyl)-3-(phenylamino)prop-2-enenitrile

Cat. No.: B6332526
CAS No.: 1025297-19-1
M. Wt: 369.5 g/mol
InChI Key: HMPLULKWJYADBM-VXPUYCOJSA-N
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Description

3-(Butylamino)-2-((4-methylphenyl)sulfonyl)-3-(phenylamino)prop-2-enenitrile is an organic compound that features a complex structure with multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Butylamino)-2-((4-methylphenyl)sulfonyl)-3-(phenylamino)prop-2-enenitrile typically involves multi-step organic reactions. A common approach might include the following steps:

    Formation of the enamine: Reacting a suitable aldehyde or ketone with butylamine to form an enamine intermediate.

    Sulfonylation: Introducing the sulfonyl group by reacting the enamine with a sulfonyl chloride derivative of 4-methylphenyl.

    Nitrile formation: Converting the intermediate to the nitrile compound using a cyanation reagent such as sodium cyanide or potassium cyanide under appropriate conditions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

3-(Butylamino)-2-((4-methylphenyl)sulfonyl)-3-(phenylamino)prop-2-enenitrile can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions could involve reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at different positions of the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using halogens or halogenating agents.

Major Products Formed

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to amines or alcohols.

Scientific Research Applications

3-(Butylamino)-2-((4-methylphenyl)sulfonyl)-3-(phenylamino)prop-2-enenitrile may have applications in various scientific research fields:

    Chemistry: As a reagent or intermediate in organic synthesis.

    Biology: Potential use in biochemical assays or as a probe in molecular biology.

    Medicine: Investigation of its pharmacological properties for potential therapeutic applications.

    Industry: Use in the development of new materials or as a catalyst in chemical processes.

Mechanism of Action

The mechanism of action of 3-(Butylamino)-2-((4-methylphenyl)sulfonyl)-3-(phenylamino)prop-2-enenitrile would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other biomolecules, leading to modulation of biological pathways.

Comparison with Similar Compounds

Similar Compounds

    3-(Butylamino)-2-((4-methylphenyl)sulfonyl)-3-(phenylamino)prop-2-enenitrile: can be compared with other sulfonyl-containing compounds or enamine derivatives.

    Sulfonylureas: A class of compounds with similar sulfonyl functional groups.

    Enamine derivatives: Compounds with similar enamine structures.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which may confer unique chemical reactivity and biological activity compared to other similar compounds.

Properties

IUPAC Name

(Z)-3-anilino-3-(butylamino)-2-(4-methylphenyl)sulfonylprop-2-enenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O2S/c1-3-4-14-22-20(23-17-8-6-5-7-9-17)19(15-21)26(24,25)18-12-10-16(2)11-13-18/h5-13,22-23H,3-4,14H2,1-2H3/b20-19-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMPLULKWJYADBM-VXPUYCOJSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC(=C(C#N)S(=O)(=O)C1=CC=C(C=C1)C)NC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCN/C(=C(\C#N)/S(=O)(=O)C1=CC=C(C=C1)C)/NC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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